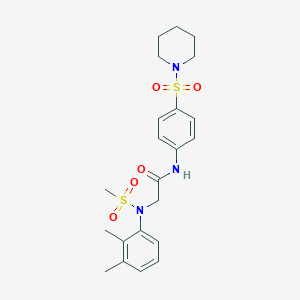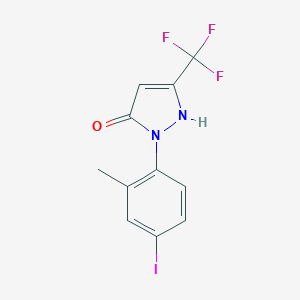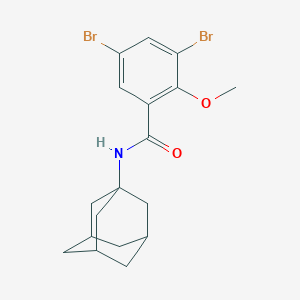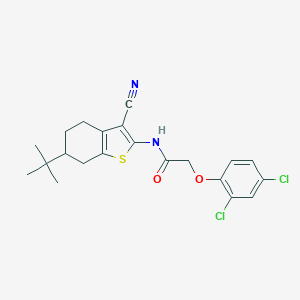
Cambridge id 6853530
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 6853530 is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the family of small molecules known as synthetic retinoids, which are structurally similar to vitamin A. In
Wirkmechanismus
The mechanism of action of Cambridge id 6853530 is not fully understood, but it is believed to involve the activation of retinoid receptors, which are nuclear receptors that regulate gene expression. This compound has been shown to selectively bind to retinoid receptors and induce their transcriptional activity, leading to downstream effects on cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
Cambridge id 6853530 has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been found to induce the expression of differentiation markers and inhibit the expression of proliferation markers. In immune cells, Cambridge id 6853530 has been shown to modulate cytokine production and reduce inflammation. In skin cells, this compound has been found to increase collagen production and improve skin texture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cambridge id 6853530 in lab experiments is its specificity for retinoid receptors, which allows for selective modulation of gene expression. Another advantage is its stability in organic solvents, which allows for easy preparation of stock solutions. However, one limitation of using this compound is its potential toxicity, which requires careful dosing and monitoring in cell culture and animal studies.
Zukünftige Richtungen
Future research on Cambridge id 6853530 could focus on several directions, including the development of more potent and selective analogs, the investigation of its effects on other diseases, and the exploration of its mechanism of action in more detail. Additionally, the potential use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of Cambridge id 6853530 involves several steps, including the condensation of a ketone with an aldehyde, followed by a Wittig reaction and subsequent reduction. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
Cambridge id 6853530 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and dermatological conditions. In cancer research, this compound has been shown to induce cell differentiation and inhibit cell proliferation in various cancer cell lines. In autoimmune disorders, Cambridge id 6853530 has been found to modulate the immune response and reduce inflammation. In dermatological research, this compound has been shown to improve skin texture and reduce the appearance of wrinkles.
Eigenschaften
Produktname |
Cambridge id 6853530 |
|---|---|
Molekularformel |
C22H29N3O5S2 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-8-7-9-21(18(17)2)25(31(3,27)28)16-22(26)23-19-10-12-20(13-11-19)32(29,30)24-14-5-4-6-15-24/h7-13H,4-6,14-16H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
DJRMBMBSJCAVOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
